molecular formula C36H60O9 B591358 GensenosideRh7 CAS No. 343780-68-7

GensenosideRh7

Cat. No. B591358
M. Wt: 636.867
InChI Key: ARPGURKWJGBPTN-SAEPZWPDSA-N
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Description

GensenosideRh7 is a saponin extracted from the roots of the Panax ginseng plant. It belongs to a class of natural product steroid glycosides and triterpene saponins, found almost exclusively in the plant genus Panax (ginseng) . The CAS Number of GensenosideRh7 is 343780-68-7, and its molecular weight is 947.15 .


Molecular Structure Analysis

The structure of dammarane ginsenosides, which GensenosideRh7 is a member of, consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .


Chemical Reactions Analysis

Ginsenosides, including GensenosideRh7, can undergo multiple methylation reactions in the gas phase within the DART ion source . Methylated ginsenoside stereoisomers, even with subtle structure differences, generate very different mass signals from full-scan MS and tandem MS .


Physical And Chemical Properties Analysis

Clinical applications of ginsenosides have been limited because of their physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo .

Scientific Research Applications

  • Treatment of Hypertension

    • Field : Molecular and Cellular Biochemistry .
    • Application : Ginsenosides, including GensenosideRh7, have been studied for their potential therapeutic effects for many conditions, including hypertension .
    • Method : The vasodilating effects of many ginsenosides are likely dependent on eNOS activation resulting in the increased production of NO .
    • Results : One proposed end-mechanism involves the activation of calcium-activated potassium channels in vascular smooth cells resulting in reduced calcium influx and a vasodilating effect .
  • Immunomodulatory Effects

    • Field : Applied Biological Chemistry .
    • Application : Ginsenosides are regarded as a novel supplementary strategy for preventing and improving immune disorders and related diseases .
    • Method : Ginsenosides regulate the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK .
    • Results : Ginsenosides positively affect immune organs, gut flora structure, and systemic inflammatory responses .
  • Antitumor Therapies

    • Field : Nanobiotechnology .
    • Application : Ginsenosides, including GensenosideRh7, can play a therapeutic role by inducing tumor cell apoptosis and reducing proliferation, invasion, metastasis; by enhancing immune regulation; and by reversing tumor cell multidrug resistance .
    • Method : A variety of nano delivery systems and preparation technologies based on ginsenosides have been conducted (e.g., polymer nanoparticles [NPs], liposomes, micelles, microemulsions, protein NPs, metals and inorganic NPs, biomimetic NPs) .
    • Results : It is desirable to design a targeted delivery system to achieve antitumor efficacy that can not only cross various barriers but also can enhance immune regulation, eventually converting to a clinical application .
  • Treatment of Hypertension

    • Field : Molecular and Cellular Biochemistry .
    • Application : Many ginsenosides exert vasodilatating effects making them potential candidates for the treatment of hypertension .
    • Method : Their vascular effects are likely dependent on eNOS activation resulting in the increased production of NO .
    • Results : One proposed end-mechanism involves the activation of calcium-activated potassium channels in vascular smooth cells resulting in reduced calcium influx and a vasodilatating effect .
  • Immunomodulatory Effects

    • Field : Applied Biological Chemistry .
    • Application : Ginsenosides are regarded as a novel supplementary strategy for preventing and improving immune disorders and related diseases .
    • Method : Ginsenosides regulate the immune system through activation of immune cells, cytokines, and signaling pathways .
    • Results : Ginsenosides positively affect immune organs, gut flora structure, and systemic inflammatory responses .
  • Neuroprotective Effects
    • Field : Neuropharmacology .
    • Application : Ginsenosides have been studied for their potential neuroprotective effects. They may help protect the brain from damage caused by conditions such as stroke and neurodegenerative diseases .
    • Method : The neuroprotective effects of ginsenosides may be due to their ability to modulate various signaling pathways in the brain, reduce inflammation, and protect against oxidative stress .
    • Results : While research is ongoing, some studies suggest that ginsenosides may help improve cognitive function and reduce symptoms in conditions such as Alzheimer’s disease .

Future Directions

The comprehensive quantitation system established in recent studies will contribute to quality evaluation, breeding and culturing, and quantitative metabolomics study of ginseng . This could potentially lead to more research and development in the field of ginsenosides, including GensenosideRh7.

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(3S,7S,8R,9R,10R,12R,13R,14R,17S)-3,7,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O9/c1-19(2)10-9-13-35(7,45-31-30(43)29(42)28(41)22(18-37)44-31)20-11-15-34(6)27(20)21(38)16-24-33(5)14-12-25(39)32(3,4)23(33)17-26(40)36(24,34)8/h10,17,20-22,24-31,37-43H,9,11-16,18H2,1-8H3/t20-,21+,22+,24+,25-,26-,27-,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPGURKWJGBPTN-SAEPZWPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148690
Record name (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rh7

CAS RN

343780-68-7
Record name (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343780-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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